6-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole
Overview
Description
6-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole is a useful research compound. Its molecular formula is C19H10BrClF3N3O2S and its molecular weight is 516.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications : A study explored the antimicrobial potential of pyrimidino derivatives, including those with indole and benzene nuclei, showing excellent results against test microbes (Chauhan, Siddiqi, & Dwivedi, 2017).
Analgesic and Anti-Inflammatory Activities : Research on 6-(indol-2-yl)-pyrimidine-2-amines, a class of compounds related to your query, indicated significant analgesic and anti-inflammatory activities with reduced ulcerogenic action (Rajashree & Harinath, 2011).
Antioxidant Properties : Novel 1H-3-Indolyl derivatives paired with heterocycles like pyrimidine showed significant antioxidant activities, as evaluated against ABTS inhibitors (Aziz et al., 2021).
Synthesis and Characterization for Medical Applications : Various studies have focused on the synthesis and characterization of pyrimidine derivatives, often evaluating their potential as medicinal agents with antimicrobial, analgesic, or anti-inflammatory properties (Mallikarjunaswamy et al., 2017), (Caron et al., 2003).
Biological Activity Evaluations : Synthesis of novel indole derivatives, including those with pyrimidine structures, have been investigated for their biological activities, such as antimicrobial effects (El-Sayed et al., 2016).
Pharmacological Applications : There is a focus on the synthesis of compounds with pyrimidine and indole structures for pharmacological use, assessing their efficacy as analgesic and anti-inflammatory agents (Shaaban et al., 2008).
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrClF3N3O2S/c20-11-6-7-13-14(17-15(19(22,23)24)9-25-18(21)26-17)10-27(16(13)8-11)30(28,29)12-4-2-1-3-5-12/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOSRKWPUPPIJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)Br)C4=NC(=NC=C4C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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